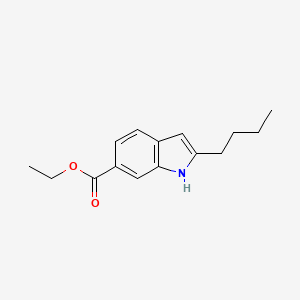

Ethyl 2-butyl-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-butyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-13-9-11-7-8-12(10-14(11)16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRMBSQNGCIMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(N1)C=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 2-butyl-1H-indole-6-carboxylate, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the synthesis may involve the following steps:

Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone or aldehyde to form the indole ring.

Functionalization: Introducing the butyl group at the 2-position and the ethyl ester group at the 6-position through various organic reactions such as alkylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by specific functionalization steps. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Basic Hydrolysis : Treatment with NaOH (4 M) at 60°C for 12 hours converts the ester to 1H-indole-6-carboxylic acid. After acidification (pH 1 with HCl), the product precipitates and is isolated via filtration .

-

Acidic Conditions : Refluxing with H₂SO₄ in methanol (16–19 hours) facilitates esterification but is reversible under prolonged acidic hydrolysis .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis (Basic) | 4 M NaOH, 60°C, 12h | 90% | |

| Esterification (Acidic) | H₂SO₄, MeOH, reflux, 16h | 53–88% |

Nucleophilic Substitution

The ester’s carbonyl group is susceptible to nucleophilic attack. For example:

-

Transesterification : Reacting with alcohols (e.g., methanol) in the presence of H₂SO₄ replaces the ethyl group with a methyl group .

-

Amidation : Ammonia or amines could displace the ethoxy group to form amides, though direct examples are inferred from analogous indole esters.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, primarily at the C3 position. Catalytic systems enhance reactivity:

-

Ionic Liquid Catalysis : Using Brønsted acid ionic liquids (e.g., 1a), the indole reacts with carbonyl compounds like cyclohexanone at 100°C to form α-indolylacrylates via a two-step nucleophilic addition mechanism .

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclohexanone | Ionic liquid 1a | 100°C, 1h | α-Indolylacrylate | 92% |

Catalytic Functionalization

The butyl side chain and ester group enable participation in cross-coupling reactions:

-

Alkylation/Cross-Coupling : Palladium or copper catalysts could facilitate coupling at the indole’s C2 or C3 positions, though specific protocols require adaptation from related compounds.

Biological Interactions

The indole scaffold mimics natural substrates, enabling interactions with enzymes or receptors:

-

Enzyme Inhibition : The ester’s lipophilicity enhances membrane permeability, making it a candidate for targeting metabolic enzymes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the significant applications of Ethyl 2-butyl-1H-indole-6-carboxylate is its potential as an anticancer agent. Research has indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-6-carboxylic acid have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression .

Case Study: Inhibition of Tumor Growth

A study focused on the synthesis of indole derivatives, including this compound, demonstrated that these compounds could inhibit the activity of Haspin kinase, which is implicated in tumor growth regulation. The synthesized compounds were evaluated for their biological activity, revealing significant inhibitory effects on cell proliferation in vitro .

Organic Synthesis Applications

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can be utilized in various reactions, including esterification and alkylation processes. Its structure allows for modifications that can lead to the formation of more complex molecules with potential biological activities.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Ethanol, acid catalyst | 85% |

| Alkylation | Base-catalyzed reaction | 78% |

| Hydrolysis | Aqueous NaOH | 90% |

Materials Science Applications

Use in Biodegradable Polymers

this compound has been explored for its role in developing biodegradable polymers. These materials are crucial for medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates . The incorporation of indole derivatives into polymer matrices can enhance mechanical properties and bioactivity.

Case Study: Biodegradable Implants

Research on biodegradable implants has highlighted the effectiveness of using indole derivatives like this compound in enhancing the performance of polymeric materials. The study showed that implants made with these compounds exhibited improved mechanical strength and degradation profiles suitable for medical applications .

Mechanism of Action

The mechanism of action of ethyl 2-butyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . Additionally, the compound’s functional groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Indole derivatives are widely studied due to their diverse biological activities and synthetic versatility. Below is a detailed comparison of Ethyl 2-butyl-1H-indole-6-carboxylate with key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound Name | CAS RN | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 491601-40-2 | Butyl (2), Ethyl ester (6) | C₁₅H₁₉NO₂ | 245.32 | High lipophilicity due to butyl |

| Ethyl 5-methoxyindole-2-carboxylate | 128717-77-1 | Methoxy (5), Ethyl ester (2) | C₁₂H₁₃NO₃ | 219.24 | Polar methoxy group enhances solubility |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | 945655-38-9 | Amino (6), Phenyl (2), Ethyl ester (3) | C₁₇H₁₆N₂O₂ | 280.32 | Amino group enables hydrogen bonding |

| Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate | 83406-90-0 | Aminomethyl (2), Bromo (6), Hydroxy (5), Methyl (1) | C₁₃H₁₅BrN₂O₃ | 343.18 | Bromine adds steric bulk; hydroxy increases polarity |

| Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate | 828931-75-5 | Amino (2), Cyano (6) | C₁₂H₁₁N₃O₂ | 229.24 | Cyano group enhances reactivity |

Physicochemical Properties

- Lipophilicity: The butyl group in this compound increases its hydrophobicity compared to analogs with smaller substituents (e.g., methoxy or cyano groups) . This property may influence its membrane permeability in biological systems.

- Melting Points: The compound’s melting point (93–97°C) is moderate compared to derivatives like Ethyl 6-amino-2-phenyl-...

- Solubility: Polar substituents (e.g., amino, hydroxy) in analogs like CAS 83406-90-0 improve aqueous solubility, whereas the butyl group in the target compound favors organic solvents .

Biological Activity

Ethyl 2-butyl-1H-indole-6-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : 245.32 g/mol

- CAS Number : 491601-40-2

- Physical State : Solid

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Indole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The presence of substituents on the indole ring significantly influences the compound's activity at biological targets.

Key Findings from SAR Studies

- Modulation of CB1 Receptor : Studies indicate that modifications at specific positions on the indole ring enhance the modulation potency at the CB1 receptor. For instance, substituents such as diethylamino groups at the 4-position of the phenyl ring have been associated with increased potency .

- Anti-inflammatory Activity : Indole derivatives are recognized for their anti-inflammatory properties. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

- Antimicrobial Activity : Research has shown that indole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This compound may possess similar activity, although specific studies are needed to confirm this .

1. Anti-inflammatory Properties

Indole derivatives have been extensively studied for their anti-inflammatory effects. In vitro assays have demonstrated that compounds with an indole scaffold can inhibit the production of inflammatory mediators such as TNF-α and IL-6. For example, certain indole derivatives showed IC₅₀ values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity .

2. Antimicrobial Effects

The antimicrobial activity of this compound is supported by findings from related compounds that target both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for similar indole derivatives have been reported as low as 7.80 µg/mL against Staphylococcus aureus and Candida albicans, suggesting potential efficacy for this compound in treating infections .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

Case Study 1: Anti-inflammatory Indoles

A study evaluated a series of indole derivatives for their ability to inhibit COX enzymes. Compounds with structural similarities to this compound exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, showcasing significant anti-inflammatory potential compared to standard drugs like celecoxib .

Case Study 2: Antimicrobial Activity

Research on indole-based compounds demonstrated effective antimicrobial action against resistant strains of bacteria. For instance, an indole derivative showed promising results with MIC values indicating strong antibacterial effects against MRSA strains .

Q & A

Q. What are the key synthetic pathways for Ethyl 2-butyl-1H-indole-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, including:

- Indole core formation : Cyclization of substituted anilines or via Fischer indole synthesis under acidic conditions.

- Esterification : Introduction of the ethyl carboxylate group using ethanol in the presence of catalytic sulfuric acid or via transesterification .

- Alkylation : Incorporation of the 2-butyl substituent via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃).

Q. Critical parameters :

- Temperature control (<5°C for exothermic steps like alkylation to avoid side reactions).

- Solvent selection (e.g., DMF for polar intermediates, toluene for azeotropic removal of water).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign signals based on indole ring protons (δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm). The 2-butyl group shows characteristic triplet/multiplet patterns in δ 0.8–1.6 ppm .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- TLC Monitoring : Use silica plates with UV visualization; Rf values vary with solvent polarity (e.g., hexane:EtOAc 7:3) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for hazardous material disposal .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound structures be resolved?

- SHELX refinement : Use SHELXL for small-molecule refinement to address thermal parameter outliers or missing electron density. Validate hydrogen bonding networks via PLATON or Mercury .

- Twinned Data : Apply twin law detection (e.g., using CELL_NOW) and refine with HKLF5 format in SHELXL .

- Data Contradictions : Cross-validate with powder XRD or DFT-optimized geometry to resolve bond-length/bond-angle mismatches .

Q. How can reaction yields be optimized for this compound derivatives?

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, optimize esterification by varying ethanol:acid molar ratios (2:1 to 4:1) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) while maintaining yields >85% .

- Catalyst Screening : Test Brønsted acids (p-TsOH) vs. Lewis acids (Sc(OTf)₃) for regioselective alkylation .

Q. How should researchers analyze contradictory biological activity data for indole derivatives?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at position 6 vs. alkyl chains at position 2) using in vitro assays (e.g., enzyme inhibition IC₅₀) .

- Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.